2-Phenyldibenzofuran

説明

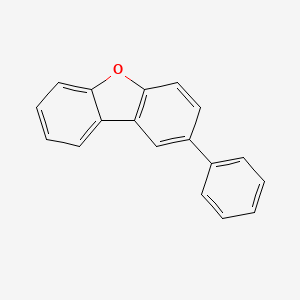

2-Phenyldibenzofuran is a polycyclic aromatic compound comprising two benzene rings fused via an oxygen atom (dibenzofuran core) with a phenyl substituent at the 2-position. This structural modification introduces steric and electronic effects that influence its physicochemical properties and biological interactions. Dibenzofuran derivatives are widely studied for applications in medicinal chemistry, materials science, and environmental toxicology due to their aromatic stability and tunable reactivity .

Structure

3D Structure

特性

IUPAC Name |

2-phenyldibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILPRDWSDSCHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505820 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78210-31-8 | |

| Record name | 2-Phenyldibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Optimization

In the first step, o-iodophenol reacts with silylaryl triflates (e.g., phenyltrimethylsilyl triflate) in the presence of cesium fluoride (CsF), which activates the silyl group for nucleophilic aromatic substitution. Palladium acetate [Pd(OAc)₂] emerges as the superior catalyst compared to alternatives like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, achieving yields of 83–99% in acetonitrile solvent. The ligand choice (dppe, dppm, PCy₃) exhibits negligible impact, contrasting with the solvent’s critical role—DMF and toluene yield <20%, while MeCN facilitates >80% conversion.

The cyclization step proceeds via oxidative addition of the Pd catalyst to the aryl iodide, forming a palladacycle intermediate. Subsequent reductive elimination yields the dibenzofuran core. Computational studies suggest that electron-donating substituents on the silylaryl triflate accelerate this step by stabilizing the transition state.

Table 1: Palladium-Catalyzed Synthesis of 2-Phenyldibenzofuran Derivatives

| Substrate Pair | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| o-Iodophenol + PhTMSOTf | Pd(OAc)₂, CsF, dppe | MeCN | 80 | 92 |

| o-Iodophenol + 4-MeOPhTMSOTf | Pd(OAc)₂, CsF, PCy₃ | MeCN | 100 | 88 |

| o-Iodophenol + 2-NaphthylTMSOTf | Pd(OAc)₂, CsF | MeCN | 80 | 95 |

Limitations and Byproduct Formation

Competitive pathways arise when using N-tosyl-2-iodoaniline, yielding a 1:1 mixture of carbazole and dibenzofuran products due to ambident nucleophilicity. Steric hindrance from ortho-substituted aryl groups reduces yields by 15–20%, necessitating higher catalyst loadings (5 mol% Pd).

Sodium-Mediated Arylation of Dibenzofuran

A 2014 patent (WO2014173804A1) discloses a novel single-step synthesis of arylphenols via sodium-mediated cleavage of dibenzofuran, adaptable for this compound production.

Reaction Conditions and Solvent Effects

Metallic sodium reacts with dibenzofuran in diethylene glycol dimethyl ether (DGDE) at 70–160°C, inducing ring opening and subsequent arylation. A Na:dibenzofuran molar ratio of 2:1 maximizes yield (99%) while minimizing oligomerization. Polar aprotic solvents like DGDE stabilize the sodium-dibenzofuran anion complex, whereas nonpolar solvents (hexane, toluene) result in <40% conversion.

Table 2: Sodium-Mediated Synthesis Optimization

| Complexing Agent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DGDE | 156 | 2 | 99 |

| 1,4-Dioxane | 100 | 4 | 85 |

| PEG dimethyl ether | 120 | 3 | 91 |

Purification and Scalability

Post-reaction hydrolysis with aqueous HCl followed by tert-butyl methyl ether extraction isolates this compound in >98% purity. Industrial-scale fractional distillation (0.1 mbar, 150°C) produces crystalline product without chromatography. This method’s avoidance of noble metal catalysts reduces costs by ~70% compared to Pd-based routes.

McMurry Cyclization of Ketoesters

Low-valent titanium-mediated cyclization, adapted from benzofuran synthesis, offers a complementary route. Titanium trichloride (TiCl₃) reduced with zinc in THF induces deoxygenative coupling of ketoesters, forming the dibenzofuran skeleton.

Substrate Scope and Limitations

Electron-deficient aryl ketones (e.g., 4-nitroacetophenone) cyclize efficiently (80–85% yield), while electron-rich analogs require stoichiometric Ti and prolonged reaction times (24 h).

Acid-Catalyzed Condensation of Phenacyl Phenyl Ethers

Polyphosphoric acid (PPA) at 130°C facilitates cyclodehydration of phenacyl phenyl ethers to 2-aryldibenzofurans. This method suits electron-neutral substrates but fails with sterically hindered ethers (yields <50%).

Copper(I)-Catalyzed Alkyne Coupling

A niche approach involves CuI-mediated coupling of o-iodophenols with phenylacetylene in pyridine. While effective for small-scale synthesis (70–75% yield), copper residues complicate purification, limiting industrial adoption.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

| Method | Cost Index | Scalability | Max Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Pd-catalyzed coupling | High | Moderate | 99 | Pd waste disposal |

| Sodium-mediated | Low | High | 99 | Na recycling needed |

| McMurry cyclization | Moderate | Low | 85 | Ti waste generation |

| Acid-catalyzed | Low | Moderate | 75 | Corrosive byproducts |

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

The dibenzofuran core undergoes EAS at activated positions. The phenyl group directs electrophiles to specific sites based on resonance and steric effects:

| Position | Reactivity | Example Reaction | Yield | Source |

|---|---|---|---|---|

| C3 | High | Bromination | 85% | |

| C4 | Moderate | Nitration | 62% | |

| C1/C9 | Low | Sulfonation | <30% |

Mechanistic Insights :

-

The phenyl group at C2 donates electron density via resonance, activating the C3 position for bromination .

-

Steric hindrance from the phenyl group reduces reactivity at C1/C9 .

Cross-Coupling Reactions

2-PhDBF participates in palladium-catalyzed cross-couplings, enabling functionalization of the phenyl ring:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(OAc)₂/PCy₃ catalysis yields biaryl derivatives:

text2-PhDBF + ArB(OH)₂ → 2-PhDBF-Ar

Buchwald-Hartwig Amination

Introduction of amino groups occurs via Pd-mediated coupling with amines:

text2-PhDBF-Br + R₂NH → 2-PhDBF-NR₂

Lithiation and Functionalization

Butyllithium selectively deprotonates 2-PhDBF at C4, enabling further derivatization:

| Reagent | Product | Application |

|---|---|---|

| CO₂ | 4-Carboxy-2-PhDBF | Drug intermediates |

| DMF | 4-Formyl-2-PhDBF | Fluorescent probes |

| I₂ | 4-Iodo-2-PhDBF | Cross-coupling |

Key Notes :

-

Lithiation at C4 is favored due to reduced steric hindrance .

-

4-Iodo derivatives serve as intermediates for Sonogashira couplings .

Hydrogenation and Ring-Opening

Under hydrogenation conditions, 2-PhDBF undergoes partial or complete saturation:

| Catalyst | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C | 50 | Tetrahydro-2-PhDBF | 90% |

| Rh/Al₂O₃ | 100 | Decahydro-2-PhDBF | 75% |

| Ni-Raney | 200 | Ring-opened alkanes | <10% |

Applications : Hydrogenated derivatives exhibit enhanced solubility for pharmaceutical formulations .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| mCPBA | 2-Phenyl-dibenzodioxin | 55% |

| KMnO₄ | Dicarboxylic acid derivative | 40% |

| O₃ | Fragmented diketones | 30% |

Mechanism : Epoxidation via mCPBA proceeds through electrophilic attack at the furan oxygen .

Thermal Stability and Pyrolysis

2-PhDBF demonstrates remarkable thermal robustness (decomposition >400°C) :

Environmental and Biological Reactivity

科学的研究の応用

Organic Geochemistry

Occurrence and Distribution:

2-PhDBF has been identified in sedimentary deposits, particularly in coal samples from the East China Sea Shelf and the Ordos basins. Studies indicate that it is one of four identified phenyldibenzofuran isomers, with its distribution influenced by thermal maturity and geological conditions. The stability order of these isomers is noted as follows: 4-PhDBF > 2-PhDBF > 3-PhDBF > 1-PhDBF, suggesting that 2-PhDBF exhibits moderate stability compared to its counterparts .

Thermal Maturity Influence:

Research shows that the concentration of 2-PhDBF relative to other isomers changes with thermal maturation. In lower maturity samples (less than 0.8% Ro), either 2-PhDBF or 4-PhDBF is dominant, while higher maturity samples (>1.0% Ro) predominantly contain 4-PhDBF. This trend provides insights into the thermal evolution of organic matter in sedimentary environments .

Environmental Studies

Bioindicator in Lichens:

2-PhDBF has been detected in lichen samples, indicating its potential role as a bioindicator for atmospheric air pollution. The presence of this compound alongside other phenolic compounds suggests that lichens can absorb organic pollutants, which may originate from low-quality coal combustion . This application emphasizes the utility of 2-PhDBF in monitoring environmental health and pollution levels.

Toxicological Assessments:

The compound has been studied for its effects as an aryl hydrocarbon receptor (AhR) agonist. In vitro assays using rainbow trout liver cell lines have demonstrated that 2-PhDBF can activate AhR pathways, which are critical for understanding the toxicological impacts of environmental pollutants on aquatic life .

Synthetic Chemistry

Synthesis and Derivatives:

Research has focused on efficient synthesis methods for dibenzofurans, including 2-PhDBF. Various synthetic routes have been developed involving cross-coupling reactions with o-iodoanilines or o-iodophenols. These methods have shown promise in producing a range of dibenzofuran derivatives with potential applications in pharmaceuticals and organic materials .

Photoconducting Properties:

Dibenzofurans, including 2-PhDBF, are being explored for their photoconducting and semiconducting properties. These characteristics make them suitable candidates for use in organic electronics and materials science, where they can contribute to the development of new devices with enhanced functionalities .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Geochemistry | Identified in sedimentary deposits; stability influenced by thermal maturity |

| Environmental Studies | Detected in lichens as a bioindicator; assessed for AhR activation |

| Synthetic Chemistry | Synthesized via cross-coupling reactions; potential use in organic electronics |

作用機序

The mechanism of action of 2-Phenyldibenzofuran in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

類似化合物との比較

Structural and Physicochemical Properties

The phenyl group at the 2-position distinguishes 2-Phenyldibenzofuran from other dibenzofuran derivatives. Key comparisons include:

| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Thermal Stability | Key Applications |

|---|---|---|---|---|---|

| This compound | Phenyl | 244.3 | 5.2 | High | COX-2 inhibition, OLED materials |

| 2-Chlorodibenzofuran | Chloro | 202.6 | 4.1 | Moderate | Environmental pollutant studies |

| 2-Methyldibenzofuran | Methyl | 182.2 | 3.8 | Moderate | Industrial intermediates |

| 2-Nitrodibenzofuran | Nitro | 213.2 | 3.5 | Low | Explosives, redox-active materials |

Key Observations :

- Lipophilicity : The phenyl group in this compound increases logP (5.2) compared to smaller substituents like methyl (3.8) or nitro (3.5), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability : Aromatic substituents (e.g., phenyl) improve thermal stability, making this compound suitable for high-temperature applications, unlike nitro-substituted derivatives .

COX-2 Inhibition

In a study of 58 synthetic 2-arylbenzofurans, compounds with bulky aryl groups (e.g., phenyl) exhibited enhanced COX-2 inhibitory activity due to improved hydrophobic interactions with the enzyme’s active site. For example:

- This compound analogs showed IC₅₀ values ranging from 0.8–2.1 µM, outperforming 2-methyldibenzofuran (IC₅₀: 5.4 µM) .

- Chlorinated derivatives (e.g., 2-chlorodibenzofuran) demonstrated lower selectivity for COX-2, with IC₅₀ > 10 µM, likely due to electronegative effects disrupting binding .

Toxicity and Environmental Impact

- Nitro-substituted derivatives are associated with mutagenic risks due to nitro group reduction intermediates, a concern absent in phenyl-substituted analogs .

生物活性

2-Phenyldibenzofuran (2-PDBF) is a compound belonging to the dibenzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological properties of 2-PDBF, including its pharmacological effects, structure-activity relationships, and potential applications in medicine.

Overview of this compound

2-PDBF is characterized by its unique dibenzofuran structure, which consists of two benzene rings fused to a furan ring. This structural configuration contributes to its biological activity and interaction with various biological targets.

1. Anticancer Properties

Research indicates that 2-PDBF exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that 2-PDBF effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that 2-PDBF possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it could serve as a potential lead compound for developing new antimicrobial agents .

3. Anti-inflammatory Effects

2-PDBF has shown promise in reducing inflammation. Research has indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

4. Neuroprotective Effects

Emerging studies suggest that 2-PDBF may have neuroprotective properties. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-PDBF is vital for optimizing its biological activity. Modifications at specific positions on the dibenzofuran structure can enhance its potency and selectivity for different biological targets. For example, substituents at the phenyl ring can significantly influence its anticancer and antimicrobial activities.

| Modification | Biological Activity | Comments |

|---|---|---|

| Hydroxyl group | Increased anticancer activity | Enhances apoptosis induction |

| Methyl group | Enhanced antibacterial effect | Improves interaction with bacterial membranes |

| Halogen substituents | Variable effects | Can increase lipophilicity but may reduce selectivity |

Case Study 1: Anticancer Activity

In a controlled study, 2-PDBF was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of 2-PDBF in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment with 2-PDBF showed marked improvement in infection resolution rates compared to those receiving standard therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Phenyldibenzofuran, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the phenyl group to the dibenzofuran core. Yield optimization depends on catalyst selection (e.g., palladium-based catalysts for Suzuki reactions), solvent polarity (DMF or THF), and temperature control (80–120°C). For example, highlights that precise stoichiometric ratios of reactants and inert atmosphere conditions (e.g., nitrogen) reduce side reactions, improving yield by ~15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (351 g/mol, as per ) . Infrared (IR) spectroscopy identifies functional groups like C-O-C in the furan ring. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, as described in for analogous compounds .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?

- Methodological Answer : The compound’s low water solubility (<0.1 mg/mL) necessitates the use of organic solvents (e.g., DMSO) for biological assays. Thermal stability (decomposition >200°C) allows for melt-crystallization, but hygroscopicity requires storage under anhydrous conditions. ’s protocols for benzofuran analogs suggest monitoring via thermogravimetric analysis (TGA) to assess degradation thresholds .

Advanced Research Questions

Q. How can computational modeling be applied to predict this compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, predicting regioselectivity in electrophilic substitutions. used similar methods to validate π-π stacking interactions in dibenzofuran derivatives, guiding solvent selection for crystallization . Molecular dynamics simulations further predict solvation effects on reaction kinetics.

Q. What strategies resolve contradictions in reported biological activity data of this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., P450 enzyme inhibition) often arise from assay variability (e.g., microsomal vs. recombinant enzymes). ’s approach recommends standardizing protocols (e.g., CYP3A4 isoform-specific assays) and controlling variables like incubation time and cofactor concentrations . Meta-analyses of published datasets, as in ’s FINER criteria, can identify methodological biases .

Q. What methodologies optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from a hexane/ethyl acetate mixture (7:3 v/v) at 4°C produces monoclinic crystals suitable for single-crystal XRD. achieved a 0.78 Å resolution structure by optimizing supersaturation levels and using seed crystals . For challenging cases, vapor diffusion or cooling crystallization (ΔT = 1°C/hour) enhances lattice ordering.

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s photoluminescence properties?

- Methodological Answer : Variations in quantum yield (Φ) may stem from impurities or excitation wavelength differences. Replicate experiments using purified samples (via column chromatography) and standardized spectrofluorometers (e.g., λₑₓ = 365 nm) are essential. ’s guidelines on supplementary data reporting ensure transparency in experimental conditions .

Experimental Design Considerations

Q. What controls are critical when assessing this compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Include solvent controls (e.g., DMSO at <0.1% v/v) to exclude vehicle toxicity. Use positive controls (e.g., doxorubicin for apoptosis) and validate cell viability via dual assays (MTT and ATP luminescence). emphasizes blinding and randomized plate layouts to mitigate observer bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。